

N,N-Bis-Boc-N-allylamine CAS number and molecular weight.

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Compound of Interest

Compound Name: *N,N-Bis-Boc-N-allylamine*

Cat. No.: *B039104*

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An In-Depth Technical Guide to N,N-Bis-Boc-N-allylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N,N-Bis-Boc-N-allylamine**, a key building block in modern organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis and deprotection, and its application in multi-step synthetic workflows.

Core Compound Data

N,N-Bis-Boc-N-allylamine, also known as di(tert-butyl) allylimidodicarbonate, is a valuable reagent for the introduction of a protected secondary amine.^[1] The dual Boc (tert-butoxycarbonyl) protecting groups offer robust protection under various conditions, while the allyl group provides a versatile handle for further chemical transformations.^[1]

Property	Value	Reference
CAS Number	115269-99-3	[2]
Molecular Formula	C ₁₃ H ₂₃ NO ₄	[3]
Molecular Weight	257.33 g/mol	[3]
IUPAC Name	di(tert-butyl) allylimidodicarbonate	
Appearance	Solid	[4]
Boiling Point	293.6 °C	[3]
Density	1.019 g/cm ³	[3]

Synthesis of N,N-Bis-Boc-N-allylamine

A common method for the synthesis of **N,N-Bis-Boc-N-allylamine** involves the N-alkylation of di-tert-butyl iminodicarboxylate with allyl bromide.[5]

Experimental Protocol: Synthesis

Materials:

- Di-tert-butyl iminodicarboxylate
- Allyl bromide
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
- 2-Methyltetrahydrofuran (2-MeTHF)
- 50% Sodium hydroxide (NaOH) solution
- Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

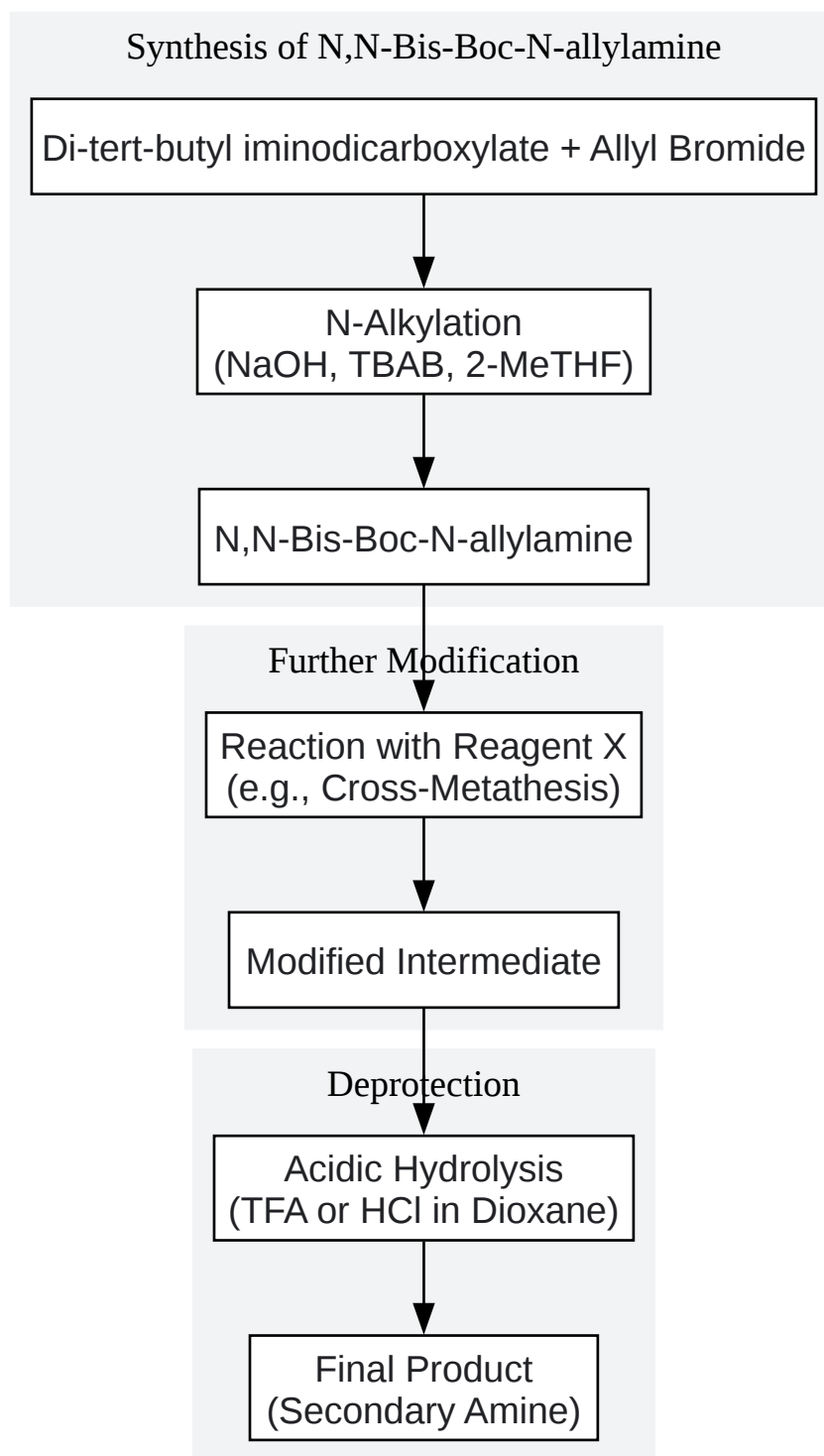
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine di-tert-butyl iminodicarboxylate, allyl bromide, and a catalytic amount of tetrabutylammonium bromide in 2-methyltetrahydrofuran.^[5]
- To the stirring mixture, add a 50% aqueous solution of sodium hydroxide.^[5]
- Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the di-tert-butyl iminodicarboxylate is consumed.^[5]
- After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- If necessary, the crude product can be further purified by column chromatography.

Application in a Multi-Step Synthesis Workflow

N,N-Bis-Boc-N-allylamine is a versatile intermediate in the synthesis of more complex molecules. The following workflow illustrates its use in a hypothetical multi-step synthesis, followed by deprotection to reveal the amine functionality.



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A multi-step synthesis workflow utilizing **N,N-Bis-Boc-N-allylamine**.

Deprotection of the N,N-Bis-Boc Group

The Boc groups of **N,N-Bis-Boc-N-allylamine** can be readily removed under acidic conditions to yield the corresponding secondary amine.^{[1][6]}

Experimental Protocol: N,N-Bis-Boc Deprotection

Materials:

- **N,N-Bis-Boc-N-allylamine** (or a derivative thereof)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- or 4M Hydrochloric acid (HCl) in 1,4-dioxane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure using Trifluoroacetic Acid (TFA):

- Dissolve the N,N-Bis-Boc protected compound in anhydrous dichloromethane in a round-bottom flask.
- Add trifluoroacetic acid to the solution (typically 20-50% v/v).
- Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours. Monitor the progress by TLC.^[7]

- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Procedure using HCl in Dioxane:

- Dissolve the N,N-Bis-Boc protected compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
- Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC.
- Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8] Alternatively, the solvent can be removed under reduced pressure, and the residue can be worked up as described in the TFA procedure.

Conclusion

N,N-Bis-Boc-N-allylamine is a highly useful and versatile building block in organic synthesis. Its robust protection of the amine functionality, coupled with the reactive allyl handle, allows for a wide range of synthetic manipulations. The straightforward protocols for its synthesis and deprotection make it an invaluable tool for researchers and professionals in the field of drug development and materials science.

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